{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl group and the propylamine side chain imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoroacetic acid with propargyl alcohol in the presence of a base such as sodium hydroxide to form the difluoromethylated intermediate This intermediate is then reacted with hydrazine to form the pyrazole ring
Industrial Production Methods
Industrial production of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. For example, nanoscale titanium dioxide can be used to catalyze the esterification step, resulting in higher reaction yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group and the propylamine side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as water radical cations for oxidation reactions and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds have similar structural features and are used as fungicides.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds share the pyrazole ring structure and are used in various chemical applications.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine is unique due to the presence of both the difluoromethyl group and the propylamine side chain. This combination imparts distinct chemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H14ClF2N3 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-2-4-11-6-7-3-5-13(12-7)8(9)10;/h3,5,8,11H,2,4,6H2,1H3;1H |
InChI Key |
DLIMNSNOHMVJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NN(C=C1)C(F)F.Cl |
Origin of Product |
United States |
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